molecular formula C10H15Cl3N2 B1356486 2-(4-Chlorophenyl)piperazine dihydrochloride CAS No. 1185157-51-0

2-(4-Chlorophenyl)piperazine dihydrochloride

Cat. No. B1356486
M. Wt: 269.6 g/mol
InChI Key: FKKKAACZISPRMO-UHFFFAOYSA-N
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Description

“2-(4-Chlorophenyl)piperazine dihydrochloride” is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .


Synthesis Analysis

There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .


Molecular Structure Analysis

The molecular formula of “2-(4-Chlorophenyl)piperazine dihydrochloride” is C10H15Cl3N2 . The average mass is 269.599 Da and the monoisotopic mass is 268.030090 Da .


Chemical Reactions Analysis

Piperazine derivatives show a wide range of biological and pharmaceutical activity . The synthesis of these derivatives involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Summary of the Application

“2-(4-Chlorophenyl)piperazine dihydrochloride” is used in the synthesis of piperazine derivatives . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Methods of Application or Experimental Procedures

The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Results or Outcomes

The synthesis of 2-substituted chiral piperazines was reported via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .

2. Anti-allergic Activities

Summary of the Application

A series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities .

Methods of Application or Experimental Procedures

These derivatives were synthesized and then tested for their effects on both allergic asthma and allergic itching .

Results or Outcomes

Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching . Three of the 19 piperazine derivatives (namely, 3d, 3i, and 3r) have stronger potency against allergic asthma than levocetirizine, the positive control drug . Meanwhile, in the test of allergic itching, five of the 19 compounds (namely, 3b, 3g, 3k, 3o, and 3s) have more potent activities than levocetirizine .

3. Identification and Analysis of Piperazines

Summary of the Application

“2-(4-Chlorophenyl)piperazine dihydrochloride” can be used as a reference compound in the identification and analysis of piperazines in seized materials . Piperazines are often found in illicit drugs, and accurate identification is crucial for law enforcement and public health .

Methods of Application or Experimental Procedures

Various analytical methods are used, including ultraviolet (UV) spectrophotometry, gas chromatography-mass spectrometry (GC-MS), high pressure liquid chromatography (HPLC), and Fourier transform infrared (FTIR) spectroscopy .

Results or Outcomes

These methods provide reliable and accurate identification of piperazines in seized materials, contributing to the control of illicit drug trafficking .

4. Illicit Manufacture of Piperazines

Summary of the Application

“2-(4-Chlorophenyl)piperazine dihydrochloride” is a precursor in the illicit manufacture of certain piperazines . Piperazines are often found in illicit drugs, and understanding their synthesis routes can aid in law enforcement efforts .

Methods of Application or Experimental Procedures

One common synthetic route involves the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .

Results or Outcomes

Understanding these synthetic routes can aid in the identification of illicit drug manufacturing operations and contribute to law enforcement efforts .

5. Synthesis of Biologically Relevant Arylpiperazines

Summary of the Application

A facile Pd-catalyzed methodology provides an efficient synthetic route to biologically relevant arylpiperazines . Arylpiperazines are important structures in medicinal chemistry, found in many pharmaceuticals .

Methods of Application or Experimental Procedures

The method involves amination of electron donating and sterically hindered aryl chlorides under aerobic conditions . Using 2.5 eq. piperazine as solvent enables an ecofriendly, cost-effective synthesis .

Results or Outcomes

This method affords very good yields of the desired products . It is particularly useful due to its operational simplicity and the conveniently available reactants .

6. Synthesis of Monosubstituted Piperazines

Summary of the Application

A general synthetic scheme was successfully applied to afford a wide range of monosubstituted piperazines . Piperazines are important structures in medicinal chemistry, found in many pharmaceuticals .

Methods of Application or Experimental Procedures

The synthetic reactions were studied for possibilities of microwave acceleration to make them even more efficient .

Results or Outcomes

The method provides an efficient route to a wide range of monosubstituted piperazines . It is particularly useful due to its operational simplicity and the conveniently available reactants .

Safety And Hazards

Piperazine dihydrochloride can cause skin irritation, eye irritation, and may cause an allergic skin reaction . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It is harmful to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and avoiding release to the environment .

properties

IUPAC Name

2-(4-chlorophenyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2.2ClH/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;;/h1-4,10,12-13H,5-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKKAACZISPRMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=C(C=C2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)piperazine dihydrochloride

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